

# 3-Sulfo-glycodeoxycholic acid-d4 disodium salt

## certificate of analysis

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### Compound of Interest

Compound Name: 3-Sulfo-glycodeoxycholic acid-d4disodium

Cat. No.: B3025771

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An in-depth analysis of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt, a sulfated and deuterated derivative of a secondary bile acid, is essential for its application in metabolic research and clinical diagnostics. This technical guide provides a comprehensive overview of the typical data and methodologies found in a Certificate of Analysis (CoA) for this compound, ensuring its quality, identity, and purity for scientific use.

## Compound Identification and Chemical Properties

This section summarizes the fundamental chemical and physical characteristics of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.

Parameter	Specification
Molecular Formula	C <sub>26</sub> H <sub>38</sub> D <sub>4</sub> NNa <sub>2</sub> O <sub>8</sub> S
Molecular Weight	591.70 g/mol
CAS Number	Not available
Appearance	White to off-white solid
Solubility	Soluble in water and methanol
Storage Conditions	-20°C, under inert atmosphere

## Purity and Composition Analysis

The purity of the compound is determined through a combination of chromatographic and spectroscopic techniques. The data below represents a typical batch analysis.

Analytical Test	Method	Result
Purity (HPLC)	Reversed-Phase High-Performance Liquid Chromatography	≥ 98%
Isotopic Enrichment	Mass Spectrometry	≥ 99 atom % D
Residual Solvents	Headspace Gas Chromatography (GC-HS)	Conforms to ICH Q3C
Water Content	Karl Fischer Titration	≤ 5.0%
Inorganic Salts (as Na <sub>2</sub> SO <sub>4</sub> )	Ion Chromatography	≤ 2.0%

## Identity Confirmation

The structural identity of the compound is unequivocally confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Test	Method	Result
Mass Spectrometry (MS)	Electrospray Ionization (ESI), Negative Ion Mode	Conforms to expected mass
<sup>1</sup> H-NMR Spectroscopy	500 MHz in D <sub>2</sub> O	Conforms to structure
<sup>13</sup> C-NMR Spectroscopy	125 MHz in D <sub>2</sub> O	Conforms to structure

## Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5  $\mu$ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 205 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: The sample is accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
- Purity Calculation: The area percentage of the principal peak relative to the total area of all peaks is calculated.

## Mass Spectrometry (MS) for Identity and Isotopic Enrichment

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
- Ionization Mode: Negative ion electrospray (ESI-).
- Scan Range: m/z 100-1000.

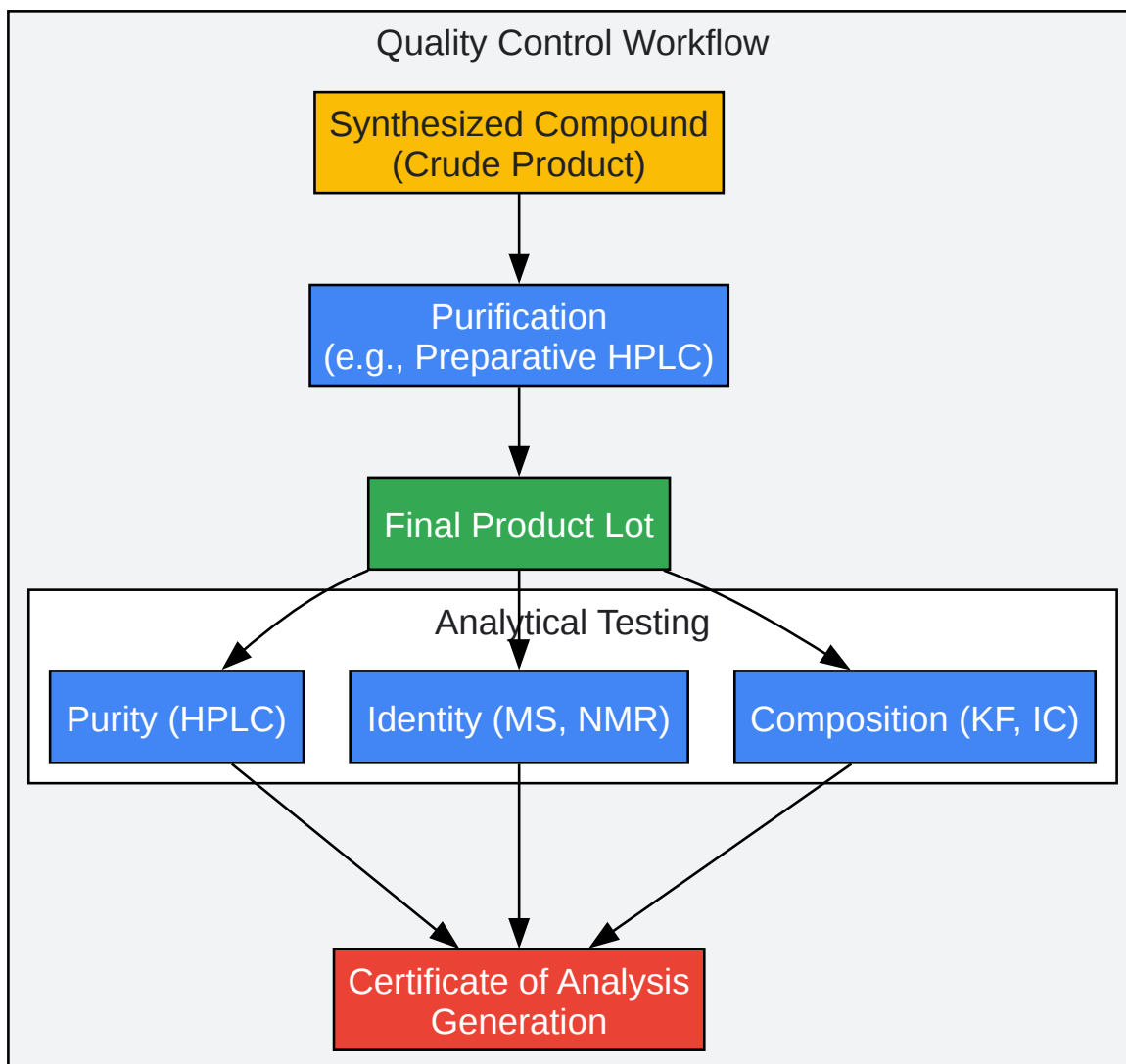
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Sample Infusion: The sample, prepared as for HPLC, is directly infused or analyzed via LC-MS.
- Data Analysis: The observed mass of the  $[M-2Na+H]^-$  ion is compared to the theoretical exact mass. Isotopic enrichment is confirmed by the mass shift compared to the non-deuterated standard.

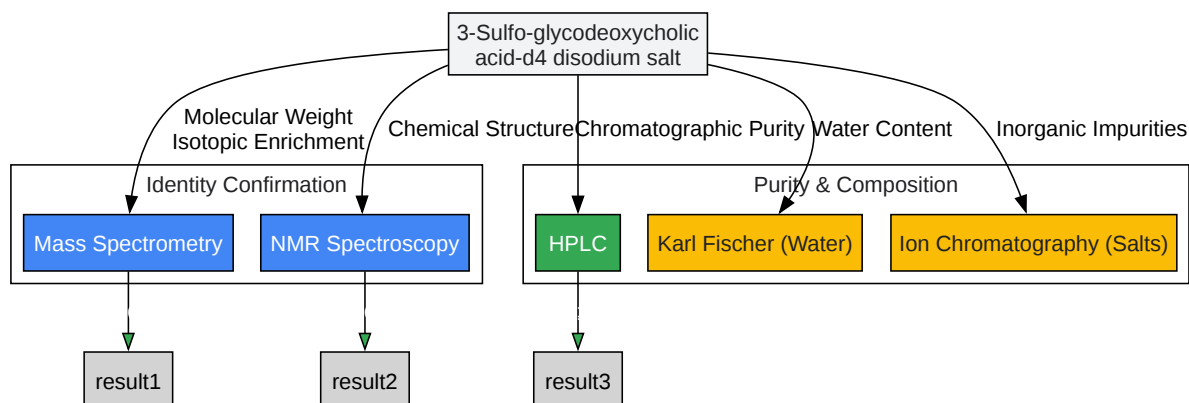
## Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR) Spectroscopy

- Instrumentation: 500 MHz NMR Spectrometer.
- Solvent: Deuterium oxide ( $\text{D}_2\text{O}$ ).
- Sample Concentration: 5-10 mg/mL.
- Temperature: 25°C.
- Data Acquisition: Standard proton experiment with water suppression.
- Data Analysis: The chemical shifts, multiplicities, and integrations of the observed signals are compared to the expected spectrum for the compound's structure.

## Analytical Workflows and Data Relationships

The following diagrams illustrate the logical flow of the analytical process to ensure the quality and identity of the final product.





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